5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-16(18-19-17(21-25-18)13-8-4-3-5-9-13)20-22-23(12)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJTAXZADVTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.
Overview of Biological Activities
Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities. Research indicates that these compounds exhibit significant anticancer , antimicrobial , and anti-inflammatory effects. Specifically, the oxadiazole derivatives have been shown to inhibit various enzymes and pathways involved in cancer progression and inflammation.
Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives
The biological activity of This compound can be attributed to its interaction with multiple biological targets. Key mechanisms include:
- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are crucial in cancer cell survival and proliferation .
- Induction of Apoptosis : Studies have indicated that derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways .
Case Studies
Several studies have evaluated the anticancer potential of similar oxadiazole compounds:
- Study on Anticancer Activity : A study screened various oxadiazole derivatives for their anticancer activity against different cancer cell lines. One derivative demonstrated an IC50 value of approximately 0.67 µM against prostate cancer cells (PC-3) .
- Mechanistic Insights : Another study highlighted the ability of oxadiazoles to inhibit EGFR and Src kinases, which are often overexpressed in cancers. The compound's IC50 values ranged from 0.24 µM to 0.96 µM against these targets .
Synthesis
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the triazole ring through a cycloaddition reaction.
- Introduction of the oxadiazole moiety via condensation reactions.
- Purification and characterization through techniques such as NMR and X-ray crystallography.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole unit enhances this activity. For instance, studies have shown that similar triazole derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting that 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole may also possess similar properties .
Anticancer Potential
Compounds containing triazole and oxadiazole structures have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation. The mechanism is thought to involve the disruption of cellular processes through the modulation of signaling pathways associated with cell growth and apoptosis .
Case Study: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of triazoles and evaluated their biological activities. Among these, the compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study concluded that structural modifications could enhance bioactivity further .
Material Science Applications
Fluorescent Properties
The unique structure of this compound allows it to function as a fluorescent probe. Research has demonstrated its application in sensing environments due to its fluorescence properties when exposed to specific wavelengths of light. This characteristic can be useful in developing sensors for environmental monitoring or biological imaging .
Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that adding triazole-containing compounds to polymers improves their resistance to thermal degradation while maintaining flexibility .
Agricultural Chemistry Applications
Pesticidal Activity
Triazole derivatives are known for their fungicidal properties. The compound's structural features suggest potential applications as a pesticide or fungicide in agriculture. Preliminary studies have indicated effective control over fungal pathogens in crops when using similar triazole-based compounds .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or fluorophenyl analogs due to the electron-donating methoxy group .
- Bioactivity : Chalcone-linked triazole derivatives (e.g., compound 4p in ) exhibit leishmanicidal activity, suggesting that the target compound’s triazole-oxadiazole scaffold could be optimized for antiparasitic applications .
Physicochemical Properties
- Lipophilicity : The phenyl and 2-methoxyphenyl groups likely confer moderate lipophilicity (logP ~3–4), balancing membrane permeability and aqueous solubility .
- Melting Points : Triazole-oxadiazole hybrids typically exhibit melting points between 150–250°C, influenced by substituent bulk and crystallinity .
- Crystallography : Isostructural analogs (e.g., Compounds 4 and 5 in ) adopt planar conformations with perpendicular aryl groups, suggesting similar packing behavior for the target compound .
Preparation Methods
Amidoxime Formation
Benzamidoxime (1 ) is synthesized by reacting benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h). The product is isolated in 85% yield after recrystallization from ethanol.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH2OH·HCl, NaOH | EtOH | 80°C | 6 h | 85% |
Cyclization to 3-Phenyl-1,2,4-Oxadiazole
The amidoxime undergoes cyclization using phosphorus oxychloride (POCl3) as a dehydrating agent. Heating at 100°C for 4 hours yields 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride (2 ) in 78% yield.
Characterization Data
-
IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)
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¹H NMR (400 MHz, CDCl3): δ 8.15–8.05 (m, 2H, Ar-H), 7.60–7.50 (m, 3H, Ar-H).
Synthesis of Fragment B: 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Amine
Azide-Alkyne Cycloaddition (CuAAC)
1-Azido-2-methoxybenzene (3 ) is prepared by diazotization of 2-methoxyaniline with sodium nitrite and HCl, followed by treatment with sodium azide. The azide reacts with propiolamide (4 ) under Cu(I) catalysis to form 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amine (5 ) in 70% yield.
Reaction Conditions
| Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NaN3, CuSO4·5H2O | Sodium ascorbate | H2O/EtOH | RT | 12 h | 70% |
Characterization Data
-
IR (KBr): 3320 cm⁻¹ (N-H), 1610 cm⁻¹ (C=N)
-
¹³C NMR (100 MHz, DMSO-d6): δ 148.9 (C4-triazole), 56.2 (OCH3), 14.8 (CH3).
Coupling of Fragments A and B
Amide Bond Formation
Fragment A (2 ) reacts with Fragment B (5 ) in dry dichloromethane (DCM) using triethylamine (TEA) as a base. Stirring at room temperature for 24 hours yields the target compound (6 ) in 65% yield.
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| TEA | DCM | RT | 24 h | 65% |
Alternative Nucleophilic Substitution
Fragment B (5 ) may also act as a nucleophile, displacing a chloride from Fragment A (2 ) in dimethylformamide (DMF) at 60°C for 8 hours, yielding 6 in 60% yield.
Spectroscopic Validation and Purity Analysis
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves cyclization reactions of amidoxime precursors. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring from amidoxime intermediates .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate the 1,2,3-triazole moiety .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
Critical Parameters : Reaction temperature (70–100°C), solvent choice (DMF or acetonitrile), and catalyst loading (5–10 mol% CuI for CuAAC) .
Q. Q2. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and aromatic/heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 376.12; observed = 376.11) .
- X-ray Crystallography (if available): Resolves spatial arrangement of the triazole-oxadiazole core .
Advanced Research Questions
Q. Q3. What strategies are used to resolve contradictions in reported synthetic yields for similar oxadiazole-triazole hybrids?
Methodological Answer: Discrepancies in yields (e.g., 50–85%) arise from variations in:
- Reagent Purity : Impure POCl₃ reduces cyclization efficiency; distillation prior to use improves yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may degrade heat-sensitive intermediates; acetonitrile offers a balance .
- Workup Protocols : Acidic quenching (pH 2–3) minimizes byproduct formation during cyclization .
Recommendation : Optimize via Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions .
Q. Q4. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 or antimicrobial targets). The triazole and oxadiazole moieties show affinity for hydrophobic pockets .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using Hammett constants or DFT-derived parameters .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 3.5 indicates moderate blood-brain barrier permeability) .
Q. Q5. What are the structure-activity relationships (SAR) for modifying the 2-methoxyphenyl group?
Methodological Answer:
- Electron-Donating Groups : Methoxy (-OCH₃) enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibitory activity .
- Substitution Position : Para-substitution on the phenyl ring increases steric hindrance, reducing binding affinity compared to ortho-substitution .
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (-OCF₃) to boost metabolic stability .
Stability and Pharmacological Profiling
Q. Q6. How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis at pH > 8 .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage .
Q. Q7. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory Testing : COX-2 inhibition assays (IC₅₀) and carrageenan-induced rat paw edema models .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HepG2) to rule out hepatotoxicity at IC₅₀ > 50 μM .
Data Interpretation and Optimization
Q. Q8. How are conflicting bioactivity results between similar compounds reconciled?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., serum content affects cell-based results) .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
- Crystallography : Resolve binding modes of analogs to explain potency differences (e.g., hydrogen bonding vs. hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
